molecular formula C12H24O3 B14519854 2,5-Dibutoxyoxolane CAS No. 62701-32-0

2,5-Dibutoxyoxolane

Cat. No.: B14519854
CAS No.: 62701-32-0
M. Wt: 216.32 g/mol
InChI Key: RKEGCZYBLMPKJQ-UHFFFAOYSA-N
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Description

2,5-Dibutoxyoxolane is a cyclic ether derivative of oxolane (tetrahydrofuran) with butoxy (-O-C₄H₉) substituents at the 2 and 5 positions. Its structure consists of a five-membered oxolane ring, where two oxygen atoms are replaced by butoxy groups. This compound is hypothesized to exhibit properties typical of ethers, such as moderate polarity, volatility, and solubility in organic solvents.

Properties

CAS No.

62701-32-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2,5-dibutoxyoxolane

InChI

InChI=1S/C12H24O3/c1-3-5-9-13-11-7-8-12(15-11)14-10-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

RKEGCZYBLMPKJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCC(O1)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutoxyoxolane typically involves the reaction of oxolane derivatives with butanol under acidic or basic conditions. One common method includes the use of a catalyst to facilitate the etherification process, where oxolane reacts with butanol to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of specific catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibutoxyoxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohols or other reduced forms of the original compound.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,5-Dibutoxyoxolane with structurally related oxolane and dioxolane derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

3-Octyloxolane-2,5-Dione Structure: Contains an oxolane ring with two ketone (oxo) groups and an octyl chain. Key Differences: The ketone groups increase polarity and reactivity compared to the ether linkages in this compound. The octyl chain enhances lipophilicity, whereas butoxy groups balance lipophilicity with moderate polarity. Safety: Limited toxicity data are available, but its handling requires trained professionals due to incomplete characterization .

2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane

  • Structure : A linear peroxide with tert-butyl-dioxy groups.
  • Key Differences : Peroxide groups confer high reactivity and instability under heat or friction, unlike the more stable ether bonds in this compound. This makes the peroxide compound unsuitable for long-term storage or solvent applications .

Dioxolane Derivatives (e.g., 2,2-Dimethyl-1,3-dioxolane-4-methanol) Structure: Five-membered dioxolane rings with methyl or hydroxymethyl substituents. Key Differences: Smaller substituents (methyl vs. butoxy) reduce steric hindrance and increase volatility. Hydroxymethyl groups introduce hydrogen bonding, enhancing water solubility compared to this compound .

Physicochemical Properties

Property This compound (Inferred) 3-Octyloxolane-2,5-Dione Dioxolane Derivatives
Polarity Moderate (ether linkages) High (ketone groups) Low to moderate
Water Solubility Low Very low Moderate (if hydroxylated)
Thermal Stability High Moderate Variable (depends on substituents)
Reactivity Low (ether stability) Moderate (ketone reactivity) High (if peroxides present)

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